molecular formula C11H13NO2 B11960382 Prop-2-enyl N-(2-methylphenyl)carbamate CAS No. 6667-09-0

Prop-2-enyl N-(2-methylphenyl)carbamate

Cat. No.: B11960382
CAS No.: 6667-09-0
M. Wt: 191.23 g/mol
InChI Key: ZJBBPZIFYVSNDM-UHFFFAOYSA-N
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Description

Structural Significance and Functional Group Context within Carbamate (B1207046) Chemistry

The core of Prop-2-enyl N-(2-methylphenyl)carbamate is the carbamate linkage, an ester of carbamic acid. This functional group is a cornerstone in organic synthesis, often employed as a protecting group for amines due to its general stability and the availability of various methods for its selective removal. nih.govelsevierpure.com The presence of the N-(2-methylphenyl) group introduces steric and electronic modifications compared to a simple N-phenyl carbamate. The methyl group at the ortho position can influence the conformation of the molecule and the reactivity of the N-H bond and the adjacent aromatic ring.

The allyl group (prop-2-enyl) is another key feature, rendering the molecule an allylic carbamate. The double bond in the allyl moiety is a site for a wide array of chemical transformations, including additions, oxidations, and metal-catalyzed reactions. The combination of the N-aryl carbamate and the allylic functionality in a single molecule provides a platform for investigating the interplay between these two reactive sites.

A summary of the key structural features of this compound is presented in the table below.

FeatureDescription
Core Functional Group Carbamate (-NHCOO-)
N-Substituent 2-Methylphenyl (o-tolyl) group
O-Substituent Prop-2-enyl (allyl) group
Key Structural Elements Aromatic ring, Amide-like linkage, Alkene

Overview of Related Allylic and N-Aryl Carbamate Derivatives in Organic Synthesis

The study of this compound is informed by the extensive research on related allylic and N-aryl carbamate derivatives.

N-Aryl carbamates are widely recognized as important intermediates and protecting groups in organic synthesis. nih.govmit.edumit.edu Their synthesis has been the focus of significant research, with methods such as the palladium-catalyzed cross-coupling of aryl chlorides and triflates with sodium cyanate (B1221674) in the presence of alcohols providing efficient access to a broad range of these compounds. mit.edumit.eduorganic-chemistry.org This methodology allows for the formation of the carbamate linkage under relatively mild conditions. N-aryl carbamates also serve as precursors to isocyanates, which are highly reactive intermediates in the synthesis of ureas and other nitrogen-containing compounds. nih.gov

Allylic carbamates , on the other hand, are valued for the reactivity of the allyl group. They are common substrates in a variety of transition metal-catalyzed reactions, particularly those involving palladium. elsevierpure.com These reactions often proceed via the formation of a π-allyl palladium complex, which can then be attacked by nucleophiles. This reactivity has been exploited in a range of synthetic transformations, including allylic alkylations and aminations. Furthermore, the carbamate group in allylic carbamates can act as a directing group in reactions such as intramolecular cyclizations. researchgate.net The development of enantioselective transformations of allylic carbamates has also been a significant area of research, leading to the synthesis of chiral building blocks.

Rationale for Academic Investigation of this compound

The academic investigation of this compound is driven by several key factors inherent to its structure. The compound serves as a model system for exploring the reactivity of bifunctional molecules containing both an N-aryl carbamate and an allylic olefin.

Specific areas of research where this compound or its close analogs are relevant include:

Palladium-Catalyzed Reactions: As an allylic carbamate, it is a potential substrate for palladium-catalyzed reactions. Research in this area aims to understand how the N-(2-methylphenyl) group influences the formation and subsequent reactions of the π-allyl palladium intermediate. This can lead to the development of new synthetic methodologies for carbon-carbon and carbon-nitrogen bond formation. elsevierpure.com

Intramolecular Cyclization Studies: The proximity of the N-H proton and the allyl group allows for the possibility of intramolecular cyclization reactions. researchgate.net These reactions, often promoted by transition metal catalysts, can lead to the formation of heterocyclic compounds, which are important structural motifs in many biologically active molecules.

Protecting Group Chemistry: The use of the allyloxycarbonyl (Alloc) group as a protecting group for amines is well-established. Studying the cleavage of the allyl group from this compound under various conditions can provide insights into the stability and selective deprotection of this group in the presence of an N-aryl substituent. elsevierpure.com

While extensive research dedicated solely to this compound is not widely published, its structural components place it at the intersection of several important areas of modern organic synthesis. Its study contributes to a deeper understanding of the fundamental reactivity of carbamates and provides a platform for the development of new synthetic transformations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6667-09-0

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

prop-2-enyl N-(2-methylphenyl)carbamate

InChI

InChI=1S/C11H13NO2/c1-3-8-14-11(13)12-10-7-5-4-6-9(10)2/h3-7H,1,8H2,2H3,(H,12,13)

InChI Key

ZJBBPZIFYVSNDM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)OCC=C

Origin of Product

United States

Synthetic Methodologies for Prop 2 Enyl N 2 Methylphenyl Carbamate

Strategies for Carbamate (B1207046) Functional Group Formation

The creation of the carbamate linkage is the cornerstone of synthesizing Prop-2-enyl N-(2-methylphenyl)carbamate. This can be accomplished through direct condensation reactions or via multi-step carbamoylation procedures.

Condensation Reactions of Isocyanates with Alcohols

A prevalent and efficient method for carbamate synthesis is the addition of an alcohol to an isocyanate. This reaction is typically high-yielding and proceeds under mild conditions.

The direct reaction between 2-methylphenyl isocyanate and prop-2-en-1-ol (allyl alcohol) represents a primary route to this compound. In this process, the alcohol's hydroxyl group nucleophilically attacks the electrophilic carbon of the isocyanate group. The reaction is often conducted in an inert solvent, such as toluene (B28343) or tetrahydrofuran, and may be carried out at room temperature or with gentle heating to drive the reaction to completion.

A representative, though general, procedure would involve dissolving 2-methylphenyl isocyanate in a suitable solvent and then adding a stoichiometric amount of prop-2-en-1-ol. The reaction progress can be monitored using techniques like thin-layer chromatography (TLC) or infrared (IR) spectroscopy, looking for the disappearance of the strong isocyanate absorption band (around 2250-2275 cm⁻¹).

Representative Reaction Scheme:

Reactant 1Reactant 2SolventTemperatureTypical Yield
2-Methylphenyl IsocyanateProp-2-en-1-olToluene25-60 °C>90%
2-Methylphenyl IsocyanateProp-2-en-1-olTetrahydrofuran25-66 °C>90%

This table presents representative conditions based on general isocyanate-alcohol reactions and may not reflect optimized conditions for this specific synthesis.

To enhance the reaction rate and yield, various catalysts can be employed. Common catalysts for this transformation include tertiary amines, such as triethylamine (B128534) or 1,4-diazabicyclo[2.2.2]octane (DABCO), and organometallic compounds, such as dibutyltin (B87310) dilaurate (DBTDL). The catalyst functions by activating either the isocyanate or the alcohol, thereby lowering the activation energy of the reaction. For instance, a tertiary amine can deprotonate the alcohol to increase its nucleophilicity.

CatalystCatalyst Loading (mol%)SolventTemperatureEffect
Triethylamine1-5DichloromethaneRoom Temp.Increased reaction rate
DBTDL0.1-1TolueneRoom Temp.Significant rate acceleration

Carbamoylation Protocols from Amine and Alcohol Precursors

An alternative to the use of isocyanates involves the formation of the carbamate from the corresponding amine (o-toluidine) and alcohol (prop-2-en-1-ol) through an activated carbonyl source.

This two-step approach first involves the synthesis of a carbamoyl (B1232498) chloride from the amine, which is then reacted with the alcohol. O-toluidine (B26562) can be reacted with a phosgene (B1210022) equivalent, such as phosgene itself, diphosgene, or triphosgene, to form 2-methylphenylcarbamoyl chloride. This intermediate is then treated with prop-2-en-1-ol in the presence of a base (e.g., pyridine (B92270) or triethylamine) to neutralize the HCl generated and drive the reaction to produce the desired carbamate. While effective, this method involves the handling of highly toxic phosgene or its derivatives.

A patent for the preparation of N-(2-Methylphenyl)-2-(propylamino)propanamide describes a similar initial amidation step where o-toluidine is reacted with an acyl chloride in the presence of potassium carbonate. acs.orgresearchgate.net

In a greener approach, carbon dioxide can be utilized as a C1 building block. The synthesis of carbamates from amines, alcohols, and CO2 is an area of active research. google.com This process typically requires a catalyst and a dehydrating agent to overcome the thermodynamic stability of the formed carbamic acid and drive the equilibrium towards the carbamate product. A proposed mechanism involves the initial formation of a carbamic acid from the reaction of o-toluidine and CO2, which is then esterified by prop-2-en-1-ol. A Chinese patent details a one-pot method for preparing N-hydroxyl-N-2-methyl phenyl carbamate from ortho-nitrotoluene, which involves a reduction followed by an acylation, showcasing a different but related carbamate synthesis. google.com

AmineAlcoholCarbonyl SourceCatalyst/Conditions
o-ToluidineProp-2-en-1-olCarbon DioxideMetal catalyst, dehydrating agent

This table outlines the components for a potential CO2-mediated synthesis; specific successful examples for this exact product are not widely documented.

Transcarbamoylation Reactions

Transcarbamoylation offers an alternative pathway for synthesizing carbamates by exchanging the alcohol or amine moiety of an existing carbamate. This method can circumvent the use of hazardous reagents like phosgene or isocyanates. A notable example is the tin-catalyzed transcarbamoylation of alcohols using a carbamate donor, such as phenyl carbamate. organic-chemistry.org

In the context of synthesizing this compound, this would hypothetically involve the reaction of a suitable carbamate, like phenyl N-(2-methylphenyl)carbamate, with allyl alcohol. The reaction is facilitated by a catalyst, such as dibutyltin maleate, and is typically carried out in a solvent like toluene at elevated temperatures. organic-chemistry.org This method is valued for its mild conditions and tolerance of various functional groups. organic-chemistry.org

Table 1: Key Features of Tin-Catalyzed Transcarbamoylation

Feature Description Reference
Carbamoyl Donor Phenyl carbamate organic-chemistry.org
Reactant Primary and secondary alcohols (e.g., allyl alcohol) organic-chemistry.org
Catalyst Dibutyltin maleate organic-chemistry.org
Conditions Toluene, 90°C organic-chemistry.org

| Advantages | Mild conditions, broad functional group tolerance, avoids isocyanates | organic-chemistry.org |

Alternative Synthetic Routes to the Carbamate Linkage

Rearrangement reactions provide powerful, indirect methods for the formation of the isocyanate intermediate, which is then trapped by an alcohol to yield the desired carbamate.

The Curtius rearrangement is a thermal or photochemical decomposition of an acyl azide (B81097) into an isocyanate, with the loss of nitrogen gas. wikipedia.orgorganic-chemistry.org This isocyanate intermediate can be trapped in situ with an alcohol to form a carbamate. wikipedia.orgnih.gov This method is renowned for proceeding with a complete retention of the stereochemical configuration. nih.gov

For the synthesis of this compound, the process would begin with a derivative of 2-methylbenzoic acid. This starting material would be converted to its corresponding acyl azide. The acyl azide then undergoes rearrangement to form 2-methylphenyl isocyanate, which is subsequently reacted with allyl alcohol to produce the final carbamate product. nih.govnih.gov Various reagents can be used to facilitate the one-pot conversion of carboxylic acids into carbamates via this rearrangement, including diphenylphosphoryl azide (DPPA). nih.gov

Table 2: Steps in Curtius Rearrangement for Carbamate Synthesis

Step Transformation Key Features Reference
1 Carboxylic Acid to Acyl Azide Reaction with an azide source (e.g., sodium azide, DPPA). wikipedia.orgnih.gov
2 Acyl Azide to Isocyanate Thermal or photochemical rearrangement with loss of N₂ gas. wikipedia.orgorganic-chemistry.org

| 3 | Isocyanate to Carbamate | Trapping of the isocyanate intermediate with an alcohol (e.g., allyl alcohol). | nih.govnih.gov |

The Hofmann rearrangement converts a primary amide into a primary amine with one fewer carbon atom through an isocyanate intermediate. wikipedia.orgpharmdguru.com When the reaction is performed in the presence of an alcohol, the isocyanate can be trapped to form a carbamate. wikipedia.orgmasterorganicchemistry.com This modified Hofmann rearrangement is an effective one-pot procedure for generating carbamates from carboxamides. organic-chemistry.org

To synthesize this compound using this route, one would start with an amide such as 2-methylbenzamide. The amide is treated with a reagent like N-bromoacetamide (NBA) or sodium hypochlorite (B82951) in the presence of a base (e.g., lithium hydroxide (B78521) or lithium methoxide) and allyl alcohol. wikipedia.orgorganic-chemistry.org This generates the 2-methylphenyl isocyanate intermediate, which is immediately trapped by the allyl alcohol to yield the target carbamate. This method is often efficient and can avoid side reactions like bromination when using selective reagents like NBA. organic-chemistry.org

Construction and Functionalization of the N-(2-Methylphenyl) Moiety

The N-(2-methylphenyl) portion of the molecule is derived from 2-methylaniline (o-toluidine). The synthesis and handling of this aniline (B41778) are critical steps.

Synthesis of Substituted Anilines

2-Methylaniline, the key precursor for the N-(2-methylphenyl) moiety, is an aminotoluene where the amino group is ortho to the methyl group. nih.gov It is typically synthesized by the reduction of the corresponding nitro compound, 2-nitrotoluene. Various reducing agents and conditions can be employed for this transformation.

Incorporation of the Prop-2-enyl (Allyl) Moiety

The introduction of the prop-2-enyl, or allyl, group is a critical step in the synthesis of the target carbamate. Methodologies to achieve this transformation range from direct allylation of carbamate precursors to the modification of related unsaturated systems.

Allylation Reactions for Alkyl Carbamate Formation

The direct allylation of carbamates presents a powerful and atom-economical approach to forming N-allyl carbamates. Research in this area has largely focused on transition metal-catalyzed reactions, with iridium-based catalysts showing particular promise. These reactions typically involve the coupling of an allylic electrophile, such as an allyl carbonate, with a carbamate nucleophile.

A significant advancement is the direct, intermolecular, enantioselective, iridium-catalyzed allylation of various carbamates. nih.govberkeley.edu This method allows for the formation of branched, protected primary allylic amines with high regioselectivity and enantioselectivity. nih.govberkeley.edu The reactions can proceed with or without a base, utilizing a metallacyclic iridium catalyst. nih.govberkeley.edu A range of carbamates, including those with Boc, Cbz, and Fmoc protecting groups, have been successfully allylated using this protocol. nih.gov

The choice of the allylic partner is crucial for the reaction's success. Studies have shown that allylic tert-butyl carbonates often provide higher yields of the desired branched products compared to other carbonates or acetates. nih.gov The solvent also plays a critical role, with ethers like THF often favoring the formation of the branched allylic carbamate. nih.gov

Catalyst SystemSubstrate ScopeKey Features
Iridium complex with a labile ethylene (B1197577) ligandAryl, heteroaryl, and alkyl-substituted allylic carbonates; Boc, Fmoc, Cbz, Troc, Teoc carbamatesHigh yields, high regioselectivity for branched isomer, high enantioselectivities (avg. 98% ee)
Iridium complex with K₃PO₄Allyl carbonates and amines with CO₂Fair to excellent yields, up to 98:2 regioselectivity, and 93% ee

Transformation of Propargyl Precursors to Prop-2-enyl Carbamate Structures

An alternative strategy for the synthesis of prop-2-enyl carbamates involves the use of propargyl precursors. This two-step approach first introduces a propargyl group, which is subsequently reduced to the corresponding allyl moiety.

The initial step involves the formation of a propargyl carbamate. For instance, sulfoximine (B86345) propargyl carbamates can be synthesized under rhodium-catalyzed conditions where a carbamate is transferred to a sulfoxide. nih.gov The starting prop-2-yn-1-yl carbamate can be prepared from propargyl alcohol and sodium cyanate (B1221674) in the presence of trifluoroacetic acid. nih.gov

Once the propargyl carbamate is obtained, the triple bond can be selectively reduced to a double bond. Standard methods for this transformation include catalytic hydrogenation using Lindlar's catalyst (to favor the cis-alkene) or dissolving metal reductions (e.g., sodium in liquid ammonia) to produce the trans-alkene. The specific conditions would be chosen based on the desired stereochemistry of the final prop-2-enyl carbamate.

Stereoselective Synthesis Approaches

Controlling the stereochemistry of the allylic carbamate is a central theme in modern synthetic organic chemistry. Both diastereoselective and enantioselective methods have been developed to access specific stereoisomers of these valuable compounds.

Diastereoselective Methods for Allylic Carbamate Scaffolds

Diastereoselective methods aim to control the relative stereochemistry of newly formed stereocenters. One notable example is the palladium-catalyzed aminochlorocyclization of internal allylic carbamates. rsc.orgresearchgate.net This reaction proceeds with high regio- and diastereoselectivity to yield oxazolidinones, which are valuable synthetic intermediates. rsc.orgresearchgate.net The reaction is believed to proceed through an anti-aminopalladation of the alkene, followed by an oxidative cleavage of the C-Pd(II) bond with retention of stereochemistry. rsc.org

While this specific reaction leads to a cyclic product, the principles of diastereocontrol demonstrated are applicable to the synthesis of acyclic allylic carbamates. For instance, the reaction of enantiomerically enriched allylic alcohols can lead to products with excellent diastereoselectivities, indicating that the catalyst can effectively control the stereochemical outcome of the C-N bond formation. nih.gov

Enantioselective Synthesis of Prop-2-enyl Carbamate Analogues

The enantioselective synthesis of allylic carbamates has been extensively studied, with several catalytic systems providing high levels of stereocontrol. Iridium-catalyzed allylic substitution reactions have emerged as a particularly powerful tool in this context. nih.govberkeley.edudocumentsdelivered.com These reactions often utilize chiral phosphoramidite (B1245037) ligands to induce enantioselectivity. nih.gov

A direct, iridium-catalyzed reaction between carbamates and achiral allylic carbonates can produce branched, protected primary allylic amines with excellent enantioselectivity. nih.govberkeley.edu This approach avoids the need for pre-synthesized chiral substrates. nih.gov

Palladium-catalyzed reactions also offer viable routes to enantiomerically enriched allylic carbamates. The Pd-catalyzed enantioselective Markovnikov addition of carbamates to allylic alcohols can construct α-secondary and α-tertiary amines, which are precursors to the corresponding carbamates. nih.gov The mechanism of these reactions can be sensitive to the reaction conditions, with the C-N bond formation potentially proceeding through different pathways, such as syn- or anti-aminopalladation, which can influence the final stereochemical outcome. nih.gov

Computational studies have provided valuable insights into the mechanism of these enantioselective transformations, helping to explain the origins of stereoselectivity and predict the major enantiomer. nih.gov

Catalyst SystemReaction TypeKey Features
Iridium/Chiral PhosphoramiditeAllylic substitution of carbonates with carbamatesHigh enantioselectivity for branched products
Palladium/Chiral LigandMarkovnikov addition of carbamates to allylic alcoholsAccess to α-secondary and α-tertiary β-amino alcohols with good enantioselectivity

Reactivity and Transformations of Prop 2 Enyl N 2 Methylphenyl Carbamate

Reactions of the Carbamate (B1207046) Functional Group

The carbamate group in Prop-2-enyl N-(2-methylphenyl)carbamate is the site of several important chemical transformations. Its stability and reactivity are influenced by the electronic nature of the N-aryl substituent and the O-allyl group.

Hydrolytic Pathways and Chemical Stability Investigations

The hydrolysis of N-aryl carbamates is a well-studied process that can proceed through different mechanisms depending on the reaction conditions and the substitution pattern of the carbamate. capes.gov.br For N-monosubstituted carbamates like this compound, the stability towards hydrolysis is a key consideration in its application. acs.org

Generally, the hydrolysis of aryl carbamates to the corresponding amine is a base-catalyzed process. capes.gov.br Evidence suggests that this transformation can occur via an E1cB (Elimination Unimolecular conjugate Base) mechanism, which involves the formation of an isocyanate intermediate. capes.gov.br The rate of hydrolysis is significantly influenced by the nature of the leaving group on the oxygen atom (the O-aryl or O-alkyl group). capes.gov.br In the case of N-aryl carbamates, substituents on the N-aryl ring also play a role, although their effect can be less pronounced. capes.gov.br

The chemical stability of carbamates is a critical factor in their use as prodrugs and in medicinal chemistry. acs.orgnih.gov N,N-disubstituted carbamates are generally more stable towards hydrolysis than their N-monosubstituted counterparts. acs.org The lability of N-monosubstituted aryl carbamates can be tuned by altering the electronic properties of the aryl group. acs.org

Carbamate Type General Hydrolytic Stability Common Hydrolysis Mechanism
N-Aryl CarbamatesGenerally base-labileE1cB via isocyanate intermediate capes.gov.br
N,N-Disubstituted CarbamatesMore stable than N-monosubstitutedAddition-Elimination (BAc2) researchgate.netrsc.org
N-Monosubstituted CarbamatesLess stable than N,N-disubstitutedE1cB or BAc2 depending on leaving group researchgate.net

Transcarbamoylation Processes and Synthetic Utility

Transcarbamoylation, the transfer of a carbamoyl (B1232498) group from one molecule to another, is a valuable transformation in organic synthesis. This process can occur through either an associative or a dissociative mechanism. rsc.org The associative pathway involves the direct attack of a nucleophile (such as an alcohol) on the carbamate carbonyl group, leading to a tetrahedral intermediate which then collapses to form the new carbamate. rsc.org The dissociative pathway proceeds through the initial decomposition of the carbamate to an isocyanate, which is then trapped by the nucleophile. rsc.org

The reactivity in transcarbamoylation reactions is dependent on the nature of the substituents on the carbamate. rsc.org A general reactivity order has been observed as follows: alkyl–OCONH–alkyl < alkyl–OCONH–aryl < aryl–OCONH–alkyl < aryl–OCONH–aryl. rsc.org This suggests that this compound, an O-allyl N-aryl carbamate, would be expected to be reasonably reactive in such transformations.

This reaction has been successfully employed for the modification of complex molecules like cellulose, highlighting its synthetic utility. rsc.orghelsinki.firesearchgate.net The use of superbase ionic liquids has been shown to promote this transformation efficiently. rsc.orghelsinki.fi

Reaction Pathway Description Key Intermediates
AssociativeDirect nucleophilic attack on the carbonyl group. rsc.orgTetrahedral intermediate rsc.org
DissociativeInitial decomposition of the carbamate. rsc.orgIsocyanate rsc.org

Decarboxylation and Related Degradation Mechanisms

Decarboxylation of carbamates is another important degradation pathway, often facilitated by catalysts or specific reaction conditions. For aryl carbamates, nickel-catalyzed decarboxylation has been developed as a method to convert phenols into aromatic amines, with carbon dioxide as the only byproduct. acs.org This process is particularly noteworthy as it can proceed in the absence of free amines, making it compatible with a variety of functional groups. acs.org

In the context of allyl carbamates, palladium-catalyzed decarboxylative allylation has been demonstrated. acs.org This reaction can proceed via a dual catalysis mechanism involving photoredox and palladium catalysis, allowing for the formation of allylated products from α-amino and phenylacetic allyl esters at room temperature. acs.org The mechanism involves the generation of a radical intermediate following photochemical oxidation and subsequent decarboxylation. acs.org

Acid-mediated decarboxylative C–H coupling reactions between arenes and O-allyl carbamates have also been reported. researchgate.net These reactions, promoted by catalysts such as Cu(OTf)₂ or TMSOTf, lead to the formation of various substituted propanes through an initial Friedel-Crafts-type allylation followed by further transformations of the resulting cationic intermediate. researchgate.net

Role as a Temporary Protecting Group in Organic Transformations

Carbamates are widely used as protecting groups for amines in organic synthesis due to their ability to render the nitrogen atom non-nucleophilic. masterorganicchemistry.com The allyl-containing carbamate, specifically the allyloxycarbonyl (Alloc) group, is a valuable protecting group due to its unique deprotection conditions. total-synthesis.com

The Alloc group is orthogonal to many other common protecting groups, meaning it can be selectively removed without affecting others like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl). masterorganicchemistry.comtotal-synthesis.comnumberanalytics.com The deprotection of an Alloc-protected amine is typically achieved under mild, neutral conditions using a palladium(0) catalyst, often in the presence of a nucleophilic scavenger. total-synthesis.comelsevierpure.comgoogle.com This process involves the formation of a π-allyl palladium complex, followed by decarboxylation to release the free amine. total-synthesis.com

The use of carbamates as protecting groups is a cornerstone of peptide synthesis and the synthesis of other complex molecules containing amine functionalities. masterorganicchemistry.comnumberanalytics.comrsc.org

Protecting Group Abbreviation Typical Deprotection Conditions
AllyloxycarbonylAllocPd(0) catalyst, nucleophilic scavenger total-synthesis.comgoogle.com
tert-ButoxycarbonylBocStrong acid (e.g., TFA) masterorganicchemistry.com
CarboxybenzylCbz or ZCatalytic hydrogenation (e.g., H₂/Pd-C) masterorganicchemistry.com

Reactions Involving the Prop-2-enyl Moiety

The prop-2-enyl (allyl) group of this compound provides a reactive handle for a variety of transformations, most notably those involving the double bond.

Olefin Reactivity: Cycloaddition Reactions

The alkene of the prop-2-enyl group can participate in cycloaddition reactions. While specific studies on this compound are not prevalent, the reactivity of allylic systems in such reactions is well-documented. Allylic cations, which can be generated from allylic alcohols or their derivatives, are known to act as dienophiles in [4+3] cycloaddition reactions with 1,3-dienes to form seven-membered rings. organicreactions.org This type of reaction is formally analogous to the Diels-Alder reaction. organicreactions.org

Furthermore, the carbamate group itself can influence the reactivity of the allyl moiety. For instance, carbamate-functionalized allylic alcohols have been shown to be excellent substrates for highly enantioselective aziridination reactions using rhodium complexes. nih.gov The carbamate group can also direct C-H amination reactions. nih.gov

While direct cycloaddition involving the neutral alkene of this compound might require activation, the potential for derivatization to a more reactive species opens up a range of synthetic possibilities.

Rearrangements and Migratory Insertions

The Claisen rearrangement is a powerful carbon-carbon bond-forming reaction that is characteristic of allyl aryl ethers and allyl vinyl ethers. wikipedia.orgorganic-chemistry.orglibretexts.orglibretexts.org this compound is an N-aryl allyl carbamate, and while not a direct analogue of an allyl aryl ether, the potential for a related rearrangement exists. The classic aromatic Claisen rearrangement involves the researchgate.netresearchgate.net-sigmatropic rearrangement of an allyl phenyl ether to an o-allylphenol. wikipedia.orglibretexts.orglibretexts.org This occurs through a concerted, intramolecular process involving a cyclic, six-membered transition state. libretexts.orglibretexts.org

For this compound, a thermal or Lewis acid-catalyzed rearrangement could be envisioned. The rearrangement would likely proceed through a transition state involving the nitrogen and carbonyl carbon of the carbamate group. Given that the ortho positions of the phenyl ring are substituted with a methyl group, the initial rearrangement would be directed to the para position, if the ortho position is blocked. However, since one ortho position is unsubstituted, the rearrangement is expected to primarily yield the ortho-substituted product. The likely product of such a rearrangement would be an N-allyl-2-amino-3-methylphenol derivative, following tautomerization. The general transformation is analogous to the rearrangement of allyl phenyl ether. nih.gov

Anticipated Claisen-Type Rearrangement Product

Starting MaterialRearrangement Product (after tautomerization)
This compound2-Amino-6-allyl-3-methylphenol

Studies on related N-aryl carbamates have shown that such rearrangements can be influenced by the nature of the substituents on the aromatic ring and the reaction conditions. nih.gov

The Claisen rearrangement is a specific example of a researchgate.netresearchgate.net-sigmatropic shift. msu.edu Other sigmatropic rearrangements are also possible. A researchgate.netukzn.ac.za-sigmatropic shift, for instance, would involve the migration of a group across the allyl system. However, researchgate.netresearchgate.net-sigmatropic rearrangements are generally more common for systems like this compound due to the thermodynamic stability of the six-membered transition state.

Radical and Anionic Cyclization Processes

The allyl group in this compound is a receptive moiety for intramolecular radical cyclization. Research on analogous N-aryl allyl carbamates has demonstrated that amidyl radicals, generated from the carbamate nitrogen, can undergo cyclization onto the pendant allyl group. researchgate.net

This process is typically initiated by a radical initiator, such as AIBN (azobisisobutyronitrile) or through photolysis, in the presence of a radical mediator like a tin hydride. The amidyl radical would attack the double bond of the allyl group in an exo or endo fashion. The 5-exo-trig cyclization is generally favored, leading to the formation of a five-membered heterocyclic ring. For this compound, this would result in the formation of a substituted indoline (B122111) derivative.

Expected Product of Intramolecular Radical Cyclization

Starting MaterialKey IntermediateCyclized Product
This compoundAmidyl radicalA substituted dihydropyrrolo[1,2-a]quinolin-1(2H)-one

Studies on axially chiral carbamates have shown that such radical cyclizations can proceed with a high degree of stereocontrol, transferring chirality from the N-Ar axis to a new stereocenter in the product. nih.gov Anionic cyclizations of related systems have also been reported, offering an alternative pathway to similar heterocyclic products. nih.gov

Anionic Cyclizations of Allylic Carbamates

Anionic cyclizations of allylic carbamates represent a powerful strategy for the synthesis of various heterocyclic and carbocyclic structures. While specific studies on the anionic cyclization of this compound are not prevalent in the literature, the reactivity of analogous N-allyl carbamate systems provides a strong basis for predicting its behavior. The nitrogen-substituent plays a crucial role in the course of these reactions.

The process is typically initiated by deprotonation of the N-H bond using a strong base, generating a carbamate anion. This anion can then undergo intramolecular cyclization onto the allylic double bond. The regioselectivity of the cyclization (i.e., the size of the ring formed) is influenced by several factors, including the nature of the base, the solvent, and any coordinating groups on the substrate.

In a related context, dearomatizing anionic cyclizations have been observed for N-benzyl substituted systems, where an organolithium intermediate attacks an aromatic ring. nih.gov While the phenyl ring in this compound is less activated towards such nucleophilic attack compared to systems with specific activating groups, the potential for intramolecular carbolithiation under forceful conditions should not be entirely dismissed.

A more likely pathway involves the generation of an allylic anion. Treatment of related N,N-diisopropyl-3-benzenesulfonyl-2-methylenepropanamide with a lithium amide base generates a stable allyllithium reagent. nih.gov This intermediate can then react with electron-deficient olefins in an anionic [3+2] cyclization-elimination pathway to afford substituted cyclopentenes. nih.gov By analogy, deprotonation at the allylic position of this compound could potentially lead to an allylic anion, which could then participate in intramolecular cyclization if a suitable electrophilic trap is present within the molecule, or intermolecularly with added electrophiles. The formation of such cyclopentene (B43876) derivatives is believed to proceed through a stepwise mechanism involving a Michael addition followed by cyclization and elimination. nih.gov

Catalytic Hydrofunctionalization Reactions

Catalytic hydrofunctionalization reactions of the allylic moiety in this compound offer a direct route to introduce various functional groups across the double bond. These reactions are typically catalyzed by transition metals and are highly atom-economical.

One of the key hydrofunctionalization reactions for allylic carbamates is hydroamination. The intermolecular hydroamination of allenes with N-unsubstituted carbamates, catalyzed by gold(I) N-heterocyclic carbene complexes, proceeds via an outer-sphere attack of the carbamate on a gold π-allene complex. nih.gov This suggests that the N-H bond of this compound could, in principle, add across an activated unsaturated system in the presence of a suitable catalyst.

More directly relevant is the aminohydroxylation of acyclic allylic carbamates. This reaction can introduce both a hydroxyl and an amino group across the double bond with high levels of regioselectivity. The proposed mechanism involves the formation of an O=Os=NR linkage between the osmium catalyst and the substrate, which directs the stereochemical outcome of the reaction.

Another significant transformation is the acid-mediated decarboxylative C-H coupling between O-allyl carbamates and arenes. rsc.org In the presence of a promoter like copper(II) triflate (Cu(OTf)₂), O-allyl N-tosyl carbamates react with aromatic compounds in a cascade process initiated by a Friedel-Crafts-type allylation. rsc.org This suggests that under acidic conditions, this compound could potentially serve as an allyl source for the functionalization of other aromatic compounds.

Transformations at the N-(2-Methylphenyl) Aromatic Ring

The N-(2-methylphenyl) group in this compound is amenable to a variety of transformations typical of substituted benzene (B151609) rings, including electrophilic and nucleophilic substitutions, as well as modern catalytic cross-coupling reactions. The electronic nature of the N-allylcarbamate substituent and the existing methyl group will dictate the regiochemical outcome of these reactions.

Electrophilic and Nucleophilic Aromatic Substitution Patterns

Electrophilic Aromatic Substitution (EAS): The N-carbamate group is generally considered an ortho-, para-directing group due to the lone pair of electrons on the nitrogen atom which can be donated into the aromatic ring, stabilizing the arenium ion intermediate. masterorganicchemistry.com However, the carbonyl group within the carbamate is electron-withdrawing, which deactivates the ring towards electrophilic attack compared to aniline (B41778). The 2-methyl group is also an activating, ortho-, para-directing group. masterorganicchemistry.com

The combined directing effects of the N-allylcarbamate (directing to positions 4 and 6) and the methyl group (directing to positions 3 and 5, relative to the methyl group) would lead to a complex mixture of products in a typical electrophilic aromatic substitution reaction. The steric hindrance from the methyl group and the carbamate moiety would also play a significant role in determining the major product. The most likely positions for electrophilic attack would be positions 4 and 6, with position 4 being sterically more accessible. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.commasterorganicchemistry.com

Nucleophilic Aromatic Substitution (NAS): Nucleophilic aromatic substitution on the N-(2-methylphenyl) ring of this compound is generally unlikely unless the ring is further substituted with strong electron-withdrawing groups at positions ortho or para to a suitable leaving group (like a halide). wikipedia.org The existing electron-donating methyl group and the resonance-donating carbamate nitrogen disfavor the formation of the negatively charged Meisenheimer complex intermediate required for the SNAr mechanism. wikipedia.org

Ortho-Directed Metalation and Functionalization Strategies

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. uwindsor.cayoutube.com The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium base, directing deprotonation to the adjacent ortho position. uwindsor.cayoutube.com The carbamate group, particularly the O-carbamate, is one of the most powerful DMGs. nih.gov

For this compound, the N-carbamate group can also act as a DMG, directing lithiation to the ortho positions. In this case, the primary sites for deprotonation would be the C6 and C2' positions (the methyl group). The competition between these sites would depend on the reaction conditions, particularly the base used. The lateral metalation (deprotonation of the methyl group) of 2-tolyl carbamates using lithium diisopropylamide (LDA) has been reported to provide a route to benzo[b]furan-2(3H)-ones after reaction with an appropriate electrophile.

The general process for DoM involves treating the substrate with a strong lithium base, such as s-butyllithium in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA), at low temperatures. The resulting ortho-lithiated species can then be quenched with a variety of electrophiles to introduce a wide range of functional groups.

Table 1: Representative Electrophiles for Quenching ortho-Lithiated Aryl Carbamates (Data based on reactions with analogous O-aryl N,N-dialkylcarbamates)

ElectrophileFunctional Group Introduced
D₂ODeuterium
MeIMethyl
Me₃SiClTrimethylsilyl
I₂Iodine
CO₂ then H₃O⁺Carboxylic acid
DMFAldehyde
(Source: Adapted from literature on directed ortho-metalation of O-aryl carbamates)

It is important to note that ortho-lithiated carbamates can undergo a competing anionic ortho-Fries rearrangement upon warming, leading to the formation of salicylamide (B354443) derivatives. uwindsor.ca

Cross-Coupling Reactions Involving the Aryl Moiety

Modern cross-coupling reactions provide versatile methods for forming carbon-carbon and carbon-heteroatom bonds. While the aryl C-N bond of the carbamate is generally stable, if the aromatic ring were functionalized with a suitable leaving group (e.g., a halide or triflate), the N-(2-methylphenyl) moiety of this compound could participate in various cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions are particularly prominent. For instance, the Suzuki-Miyaura coupling of aryl carbamates with organoboron reagents can be achieved using nickel catalysts, providing a pathway to biaryl compounds. rsc.org Similarly, palladium-catalyzed intermolecular amidation of aryl chlorides with carbamates has been developed for the synthesis of N-aryl carbamate derivatives. nih.gov

A more direct approach involves the C-H functionalization of the aromatic ring. While challenging, direct arylation via C-H activation would be a highly efficient method for forming new bonds.

In a related synthetic effort, a dual nickel photocatalysis approach for the synthesis of O-aryl carbamates from carbon dioxide, an amine, and an aryl halide was explored. acs.org While the synthesis of an o-tolyl carbamate was attempted, it was not successful under the studied conditions, highlighting the challenges that can be associated with sterically hindered substrates in cross-coupling reactions. acs.org

Table 2: Examples of Nickel-Catalyzed Cross-Coupling of Aryl Carbamates (Illustrative examples from related systems)

Aryl CarbamateCoupling PartnerCatalystProductYield (%)
2-Naphthyl N,N-diethylcarbamatePhenylboronic acidNiCl₂(PCy₃)₂2-Phenylnaphthalene52
Phenyl N,N-diethylcarbamatePhenylboronic acidNiCl₂(PCy₃)₂Biphenyl41
(Source: Adapted from studies on Suzuki-Miyaura coupling of aryl carbamates) rsc.org

Participation in Cascade and Multi-Component Reactions

The dual functionality of this compound, possessing both an allylic group and a nucleophilic nitrogen, makes it a suitable candidate for participation in cascade and multi-component reactions. These reactions allow for the rapid construction of molecular complexity from simple starting materials in a single operation.

Acid-mediated reactions of O-allyl carbamates with arenes can initiate a cascade process. rsc.org For example, treatment of O-allyl N-tosyl carbamates with an arene in the presence of a Lewis acid can lead to a Friedel-Crafts allylation, followed by further transformations of the resulting cationic intermediate. rsc.org Depending on the reaction conditions and the substrates, products such as N-substituted 1-arylpropan-2-amines or various diarylpropanes can be formed. rsc.org

Rhodium(III)-catalyzed C-H activation and cyclization of sulfoxonium ylides with allyl carbamates has been shown to lead to a domino C-H activation and (4+1) annulation, where the allyl carbamate acts as a C1-synthon to form C3-substituted indanone derivatives. rsc.org This demonstrates the potential for the allylic portion of this compound to participate in novel annulation strategies.

Furthermore, radical cascade reactions offer another avenue for the complex functionalization of allylic systems. Radical addition to the allyl group can initiate a sequence of events, including cyclizations and further intermolecular reactions. For instance, radical additions to 1,3-dienes can generate π-allyl palladium intermediates, which then undergo nucleophilic substitution in a cascade fashion. researchgate.net While not a diene itself, the allylic group of this compound could potentially be incorporated into such radical-mediated cascade processes.

Mechanistic Investigations of Prop 2 Enyl N 2 Methylphenyl Carbamate Transformations

Elucidation of Reaction Mechanisms in Synthesis Pathways

The synthesis of Prop-2-enyl N-(2-methylphenyl)carbamate typically proceeds through a nucleophilic substitution reaction. The most common and straightforward approach involves the reaction of 2-methylphenyl isocyanate with prop-2-en-1-ol (allyl alcohol).

Mechanism:

The reaction is initiated by the nucleophilic attack of the hydroxyl group of allyl alcohol on the electrophilic carbonyl carbon of the isocyanate. This attack is facilitated by the lone pair of electrons on the oxygen atom. The subsequent proton transfer from the oxygen to the nitrogen atom results in the formation of the stable carbamate (B1207046) linkage.

Step 1: Nucleophilic Attack The oxygen atom of the allyl alcohol's hydroxyl group acts as a nucleophile, attacking the electron-deficient carbonyl carbon of the 2-methylphenyl isocyanate. This forms a tetrahedral intermediate.

Step 2: Proton Transfer A proton is transferred from the positively charged oxygen to the negatively charged nitrogen, leading to the final this compound product.

The reaction is typically carried out in an aprotic solvent to prevent side reactions of the isocyanate with the solvent. The presence of the methyl group on the phenyl ring can exert a minor steric and electronic effect on the reaction rate, but generally, the reaction proceeds efficiently under mild conditions.

An alternative synthesis route involves the reaction of 2-methylaniline with allyl chloroformate. This reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of 2-methylaniline attacks the carbonyl carbon of allyl chloroformate, leading to the displacement of the chloride leaving group and the formation of the carbamate. This method often requires a base to neutralize the hydrochloric acid byproduct.

Reactant 1Reactant 2ProductMechanism
2-methylphenyl isocyanateProp-2-en-1-olThis compoundNucleophilic Addition
2-methylanilineAllyl chloroformateThis compoundNucleophilic Acyl Substitution

Detailed Studies of Rearrangement and Cyclization Mechanisms

The presence of the allyl group in this compound opens up pathways for fascinating rearrangement and cyclization reactions, most notably the Claisen rearrangement and intramolecular cyclizations.

Aza-Claisen Rearrangement:

Analogous to the well-known Claisen rearrangement of allyl phenyl ethers, this compound can undergo a thermal or Lewis acid-catalyzed nih.govnih.gov-sigmatropic rearrangement, often referred to as an aza-Claisen rearrangement. nih.govresearchgate.netnih.gov In this concerted pericyclic reaction, the allyl group migrates from the oxygen atom to the ortho position of the phenyl ring. nih.govresearchgate.netnih.gov

The reaction proceeds through a cyclic, chair-like transition state, where the C-O bond is broken and a new C-C bond is formed simultaneously. nih.gov The initial product of this rearrangement is a dienone intermediate, which then tautomerizes to the more stable aromatic phenol (B47542) derivative, 2-allyl-6-methylaniline, with the carbamic acid moiety subsequently decarboxylating.

If both ortho positions on the phenyl ring are blocked, the allyl group may migrate to the para position in a two-step process involving a Cope rearrangement of the initially formed ortho-dienone intermediate. researchgate.net

Intramolecular Cyclization:

The ortho-allyl aniline (B41778) derivative formed from the Claisen rearrangement can undergo subsequent intramolecular cyclization reactions. For instance, in the presence of a suitable catalyst, the amino group can attack the double bond of the allyl group, leading to the formation of a five- or six-membered heterocyclic ring system, such as a dihydroindole derivative.

Furthermore, radical-initiated cyclization is another possibility. Amidyl radicals can be generated from N-aryl allyl carbamates, which can then undergo intramolecular 5-exo-trig cyclization to form γ-lactam derivatives. researchgate.net

Catalytic Mechanisms in Transition Metal-Mediated Carbamate Chemistry

Transition metal catalysts, particularly those based on palladium and rhodium, play a pivotal role in the transformations of allyl carbamates, enabling a diverse range of reactions through unique catalytic cycles.

Palladium-Catalyzed Reactions:

Palladium(0) complexes are well-known to catalyze the allylic amination of this compound. The catalytic cycle typically begins with the oxidative addition of the palladium(0) catalyst to the allyl carbamate, forming a π-allylpalladium(II) intermediate and a carbamate anion. This is followed by the nucleophilic attack of an external amine on the π-allyl complex, leading to the formation of a new C-N bond and regeneration of the palladium(0) catalyst.

The regioselectivity of the nucleophilic attack is influenced by the ligands on the palladium and the substituents on the allyl group.

Rhodium-Catalyzed Reactions:

Rhodium complexes can catalyze various transformations of allyl carbamates, including isomerization and cyclization reactions. For instance, rhodium(I) catalysts can promote the isomerization of the allyl group to a propenyl group.

Rhodium(II) catalysts are known to mediate the intramolecular aziridination of unsaturated carbamates. nih.gov This reaction proceeds through the formation of a rhodium nitrenoid intermediate, which then undergoes intramolecular addition to the double bond of the allyl group to form a tricyclic aziridine. nih.gov

CatalystReaction TypeKey Intermediate
Palladium(0) complexesAllylic Aminationπ-allylpalladium(II)
Rhodium(II) complexesIntramolecular AziridinationRhodium nitrenoid

Spectroscopic and Spectrometric Characterization of Reaction Intermediates

The direct observation and characterization of transient intermediates in the transformations of this compound are challenging but crucial for a complete mechanistic understanding. A combination of spectroscopic techniques is often employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable tools for characterizing the structure of starting materials, products, and, in some cases, stable intermediates. For instance, in the Claisen rearrangement, the formation of the rearranged phenolic product can be confirmed by the appearance of new aromatic and aliphatic proton signals and a shift in the carbon signals corresponding to the rearranged allyl group. In palladium-catalyzed reactions, the formation of the π-allylpalladium intermediate can sometimes be observed by a downfield shift of the allyl proton signals in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for monitoring the functional group transformations. The disappearance of the carbamate C=O stretching vibration and the appearance of N-H and O-H stretching vibrations can indicate the progress of rearrangement and subsequent hydrolysis or cyclization reactions.

Mass Spectrometry (MS): Mass spectrometry is essential for determining the molecular weight of products and intermediates. High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in confirming the elemental composition. In the context of rearrangement reactions, MS can be used to distinguish between isomeric products. For example, the mass spectrum of the Claisen rearrangement product of allyl phenyl ether shows a characteristic loss of CO, which is indicative of the rearranged phenolic structure. sioc-journal.cn A similar fragmentation pattern would be expected for the rearranged product of this compound.

Kinetic and Thermodynamic Profiling of Key Transformations

Understanding the kinetics and thermodynamics of the transformations of this compound provides quantitative insights into reaction rates, equilibria, and the feasibility of different pathways.

Kinetic Studies:

The rate of the Claisen rearrangement of allyl carbamates is typically first-order, consistent with a concerted, intramolecular mechanism. wikipedia.org The reaction rate is sensitive to temperature, with higher temperatures accelerating the rearrangement. wikipedia.org Solvent polarity can also influence the rate, with polar solvents often leading to a modest rate enhancement. nih.gov

Kinetic studies of transition metal-catalyzed reactions can help elucidate the rate-determining step of the catalytic cycle. For example, in palladium-catalyzed allylic amination, the rate-determining step can be either the oxidative addition or the nucleophilic attack, depending on the specific reaction conditions and substrates.

Thermodynamic Profiling:

The Claisen rearrangement of allyl carbamates is generally an exothermic process, driven by the formation of a more stable aromatic system and a strong C-C bond at the expense of a weaker C-O bond. wikipedia.org The Gibbs free energy of activation (ΔG‡) for the thermal rearrangement of analogous allyl phenyl ethers is typically in the range of 25-35 kcal/mol.

Computational methods, such as Density Functional Theory (DFT), are increasingly used to model the potential energy surfaces of these reactions. sioc-journal.cnrsc.org DFT calculations can provide valuable information on the energies of reactants, transition states, and products, allowing for the estimation of activation energies and reaction enthalpies. For the Claisen rearrangement, DFT calculations support a concerted mechanism proceeding through a six-membered cyclic transition state. rsc.org

TransformationTypical Activation Energy (kcal/mol)Thermodynamic Driving Force
Aza-Claisen Rearrangement25-35Formation of stable aromatic system
Pd-catalyzed Allylic AminationVaries with catalyst and nucleophileFormation of new C-N bond

Computational and Theoretical Chemistry Studies

Quantum Chemical Characterization of Electronic Structure

The electronic structure of a molecule dictates its reactivity and physical properties. Quantum chemical calculations, such as Density Functional Theory (DFT), are essential for characterizing this structure. youtube.comaps.orgyoutube.com For Prop-2-enyl N-(2-methylphenyl)carbamate, the electronic environment is defined by the interplay of the carbamate (B1207046) linker, the aromatic tolyl group, and the vinylic allyl group.

The carbamate group (-O-C(=O)-NH-) features a planar arrangement due to the delocalization of the nitrogen lone pair across the N-C=O system. This resonance results in a partial double bond character for the C-N bond and influences the charge distribution. Natural Bond Orbital (NBO) analysis on analogous carbamate structures confirms sp2 hybridization for the atoms involved in this planar system, indicating significant delocalization of electron density. uobasrah.edu.iq The oxygen and nitrogen atoms act as electron-donating groups, while the carbonyl group is electron-withdrawing. The 2-methyl (ortho-tolyl) substituent on the nitrogen atom introduces both inductive and steric effects, which can modulate the electronic properties of the aromatic ring and its interaction with the carbamate moiety.

Conformational Analysis and Intramolecular Interactions

The three-dimensional shape of this compound is determined by rotations around its single bonds. Conformational analysis of related tolyl and aryl carbamates using both crystal structure data and computational modeling reveals key structural features. researchgate.netmdpi.com The central carbamate group tends to be planar, but the attached aryl and alkyl groups can rotate, leading to different conformers.

In a study of o-tolyl N-(pyridin-3-yl)carbamate monohydrate, the crystal structure showed a weak intramolecular C-H···O hydrogen bond. nih.gov Similar interactions are plausible in this compound. The orientation of the 2-methylphenyl ring and the prop-2-enyl group relative to the carbamate plane is described by dihedral angles. Based on analyses of similar structures, such as Phenyl N-(2-methylphenyl)carbamate and ethyl N-methyl-N-(p-tolylsulphonylmethyl)carbamate, significant twisting between the aromatic ring and the carbamate plane is expected due to steric hindrance from the ortho-methyl group. rsc.org

Computational modeling of related tolyl-N-pyridinylcarbamates has shown that structures with ortho-substituents can face inherent steric challenges, influencing their preferred conformation. researchgate.net For the target molecule, the most stable conformation would likely balance the steric repulsion between the tolyl and allyl groups while optimizing electronic conjugation.

Table 1: Expected Conformational Data for this compound Based on Analogous Structures
Structural FeatureExpected CharacteristicBasis/Analogue
Carbamate Group (O-C(=O)-N)Largely planarGeneral carbamate chemistry, Crystal structure of ethyl N-[amino(iminio)methyl] carbamate uobasrah.edu.iq
Dihedral Angle (Aryl Ring vs. Carbamate Plane)Significant twist (non-coplanar)Steric hindrance from ortho-methyl group, o-tolyl N-(pyridin-3-yl)carbamate researchgate.netnih.gov
Intramolecular InteractionsPotential for weak C-H···O hydrogen bondso-tolyl N-(pyridin-3-yl)carbamate monohydrate nih.gov
Allyl Group ConformationRotation around C-O bond to minimize steric clashGeneral conformational principles

Reaction Pathway Modeling and Transition State Geometries

While no specific reaction pathway modeling for the synthesis of this compound has been published, the general mechanisms of carbamate formation are well-studied computationally. Carbamates are typically formed by the reaction of an amine with a chloroformate or by the reaction of an amine with carbon dioxide and an alkyl halide. nih.govacs.org

Computational studies on the reaction between amines and CO2 suggest mechanisms involving either a zwitterionic intermediate or a single-step termolecular reaction. researchgate.net The rate-limiting step can be either the carbon-nitrogen bond formation or a subsequent proton transfer step. researchgate.net DFT calculations on catalyzed carbamate synthesis have been used to identify intermediates, transition states, and activation energies, confirming that a catalyst can provide a more favorable energy pathway. mdpi.com For the synthesis of this compound from 2-methylaniline and allyl chloroformate, computational modeling could elucidate the transition state geometry, confirming the nucleophilic attack of the amine nitrogen on the carbonyl carbon of the chloroformate and the subsequent loss of the chloride leaving group.

Prediction of Spectroscopic Properties (e.g., NMR, IR)

Spectroscopic properties can be predicted using computational methods, providing a useful reference for experimental characterization. Although specific predicted spectra for this molecule are unavailable, expected values can be derived from the analysis of its functional groups and data from similar compounds. youtube.comyoutube.comyoutube.com

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic peaks for the N-H bond (around 3300 cm⁻¹), the C=O of the carbamate (typically 1730-1700 cm⁻¹), C-O stretching, and peaks corresponding to the aromatic C-H and C=C bonds, as well as the vinyl C=C and C-H bonds of the allyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The spectrum would feature signals for the aromatic protons on the tolyl ring (around 7.0-7.4 ppm), a singlet for the methyl group protons (~2.3 ppm), a broad singlet for the N-H proton, and characteristic signals for the allyl group: a multiplet for the -CH= proton (~5.9 ppm), two multiplets for the =CH₂ protons (~5.2-5.4 ppm), and a doublet for the -O-CH₂- protons (~4.6 ppm).
  • ¹³C NMR: Key signals would include the carbonyl carbon (~155 ppm), aromatic carbons (120-140 ppm), the methyl carbon (~18 ppm), and the carbons of the allyl group (~132 ppm for -CH=, ~118 ppm for =CH₂, and ~66 ppm for -O-CH₂-).
  • Table 2: Predicted Spectroscopic Data for this compound
    SpectroscopyFunctional GroupExpected Chemical Shift / Frequency
    IRN-H Stretch~3300 cm⁻¹
    Aromatic C-H Stretch~3100-3000 cm⁻¹
    Aliphatic C-H Stretch~3000-2850 cm⁻¹
    C=O Stretch (Carbamate)~1715 cm⁻¹
    C=C Stretch (Aromatic/Vinyl)~1600, 1490 cm⁻¹
    ¹H NMRAromatic Protons (C₆H₄)7.0 - 7.4 ppm
    N-H Proton~7.5 - 8.5 ppm (variable)
    Allyl (-CH=)~5.9 ppm
    Allyl (=CH₂)~5.2 - 5.4 ppm
    Allyl (-O-CH₂-)~4.6 ppm
    ¹³C NMRC=O (Carbamate)~154 ppm
    Aromatic Carbons120 - 140 ppm
    Allyl (-CH=)~132 ppm
    Allyl (=CH₂)~118 ppm
    Allyl (-O-CH₂-)~66 ppm

    In Silico Screening for Synthetic Accessibility and Selectivity

    Applications in Advanced Organic Synthesis and Materials Science

    Prop-2-enyl N-(2-methylphenyl)carbamate as a Versatile Synthetic Intermediate

    The strategic placement of functional groups in this compound makes it a powerful tool for synthetic chemists. The allyl group, in particular, serves as a handle for a variety of chemical transformations, enabling the construction of complex molecular frameworks.

    Precursor for N-Heterocyclic Compounds (e.g., Dihydroindoles, Piperazines)

    While direct literature specifically detailing the cyclization of this compound to dihydroindoles and piperazines is not extensively available, the synthesis of these N-heterocyclic systems from analogous N-allyl-N-arylcarbamates is well-established, suggesting a strong potential for similar reactivity.

    The intramolecular Heck reaction, a powerful palladium-catalyzed carbon-carbon bond-forming reaction, is a key strategy for the synthesis of indole (B1671886) and dihydroindole structures. In a related context, systems utilizing palladium(II)-polyethylene glycol have been effective for the intramolecular Heck cyclization of N-allyl-2-haloanilines to produce 3-methylated indoles. rsc.org This suggests a plausible pathway where the N-allyl group of this compound could undergo an intramolecular cyclization onto the ortho-position of the methylphenyl ring, facilitated by a palladium catalyst, to yield a dihydroindole derivative. The general mechanism for such a transformation is depicted below:

    Plausible Reaction Scheme for Dihydroindole Synthesis

    N-allyl-N-(2-methylphenyl)carbamate → [Pd catalyst] → Dihydroindole derivative

    The synthesis of piperazine (B1678402) derivatives often involves the reaction of anilines with bis(2-chloroethyl)amine (B1207034) hydrochloride. While this is a common method for producing N-aryl piperazines, the use of N-allyl-N-arylcarbamates as precursors offers an alternative route. nih.govorganic-chemistry.org The transformation would likely involve the cleavage of the allyl group and subsequent cyclization with a suitable dielectrophile. A series of substituted piperazine derivatives have been synthesized and evaluated for their antimicrobial activities, highlighting the importance of this structural motif in medicinal chemistry. nih.gov

    Building Block in Complex Molecule Construction

    The reactivity of the allyl group and the carbamate (B1207046) moiety allows this compound to serve as a versatile building block in the assembly of more complex molecules. The Heck reaction, for instance, allows for the coupling of the allyl group with aryl or vinyl halides, extending the carbon skeleton. organic-chemistry.orgwikipedia.org Furthermore, palladium-catalyzed allylation reactions using allyl carbamates as allylating agents for carbonucleophiles have been reported. nih.gov This reactivity provides a pathway to introduce the allylphenylamino moiety into larger, more intricate structures.

    Role in Polymer Chemistry and Material Science

    The presence of a polymerizable allyl group makes this compound an attractive monomer for the development of functional polymers with tailored properties.

    Monomer in Functional Polymeric Materials (e.g., Polyurethanes with Allyl Functionality)

    Polyurethanes are a highly versatile class of polymers, and the incorporation of functional groups can significantly enhance their properties and applications. While the direct polymerization of this compound into a polyurethane is not explicitly detailed in the reviewed literature, the synthesis of polyurethanes from carbamate-containing monomers is a known strategy. nih.govnih.gov

    The allyl functionality of this compound would be preserved during the polymerization process, yielding a polyurethane with pendant allyl groups. These allyl groups can then be used for post-polymerization modifications, such as cross-linking or grafting of other molecules, to create materials with specific properties like improved thermal stability or chemical resistance.

    Hypothetical Polyurethane Structure with Allyl Functionality

    MonomerResulting Polymer Structure (Repeating Unit)Potential Post-Polymerization Modification
    This compound-[O-CH2-CH=CH2-N(C6H4CH3)-C(O)]n-Cross-linking via the allyl group, Thiol-ene "click" chemistry

    Application in Molecularly Imprinted Polymers (MIPs) for Chemical Recognition

    Molecularly imprinted polymers (MIPs) are synthetic receptors with tailor-made binding sites for specific target molecules. youtube.comnih.gov The process involves polymerizing functional monomers around a template molecule. After polymerization, the template is removed, leaving behind cavities that are complementary in shape, size, and chemical functionality to the template.

    This compound, with its potential for hydrogen bonding and π-π stacking interactions through the carbamate and aromatic moieties, is a promising candidate as a functional monomer in MIPs. The allyl group provides the necessary polymerizable handle. Although direct use of this specific monomer in published MIP research is not prominent, the principles of MIP design suggest its suitability. For instance, in the creation of an MIP for a specific analyte, the carbamate and methylphenyl groups could interact with the template molecule, leading to the formation of selective recognition sites within the polymer matrix after polymerization and template removal.

    Components of a Hypothetical MIP using this compound

    ComponentRoleExample
    Template The molecule to be recognizedA specific drug or pesticide
    Functional Monomer Interacts with the template and forms the polymer backboneThis compound
    Cross-linker Forms the polymer matrixEthylene (B1197577) glycol dimethacrylate (EGDMA)
    Initiator Starts the polymerizationAzobisisobutyronitrile (AIBN)
    Porogen Solvent that helps form a porous polymer structureToluene (B28343) or Chloroform

    The resulting MIP would possess cavities specifically designed to rebind the template molecule, enabling its use in applications such as chemical sensors, solid-phase extraction, and catalysis. nih.govnih.gov

    Development of Novel Reagents and Catalysts Utilizing Carbamate Scaffolds

    The carbamate scaffold itself can be a platform for the development of novel reagents and catalysts. While specific examples derived directly from this compound are not widely reported, the broader class of carbamates has been explored in this context. For instance, carbamate-functionalized materials have been used as supports for catalytic metal nanoparticles. An isocyanurate-carbamate-bridged hybrid mesoporous organosilica has been shown to be an exceptional anchor for palladium nanoparticles, creating a highly efficient and recyclable catalyst for reduction reactions. wikipedia.org This demonstrates the potential of incorporating the carbamate motif into catalytic systems. The amyloid architecture has also been shown to provide a scaffold for enzyme-like catalysts. rsc.org

    The combination of the carbamate group and the reactive allyl moiety in this compound could be leveraged to design new ligands for transition metal catalysis or to develop organocatalysts where the carbamate functionality plays a role in substrate activation or in controlling the stereochemical outcome of a reaction.

    Synthesis and Chemical Exploration of Derivatives and Analogues

    Structural Variations on the Prop-2-enyl Group (e.g., different alkenyl or alkynyl moieties)

    The reactivity and electronic properties of the prop-2-enyl (allyl) group in Prop-2-enyl N-(2-methylphenyl)carbamate can be modulated by replacing it with other unsaturated moieties. These substitutions can influence the compound's stability, reactivity in addition reactions, and potential for polymerization.

    A common synthetic route to this compound involves the reaction of 2-methylphenyl isocyanate with allyl alcohol. kuleuven.be This reaction proceeds via nucleophilic attack of the alcohol on the isocyanate carbon. By analogy, a variety of alkenyl and alkynyl carbamates can be synthesized by substituting allyl alcohol with other unsaturated alcohols.

    Alkynyl Carbamate (B1207046) Analogues:

    A significant structural variation is the replacement of the prop-2-enyl group with a prop-2-ynyl (propargyl) group to yield Prop-2-ynyl N-(2-methylphenyl)carbamate. The synthesis of such propargyl carbamates can be achieved under improved conditions using rhodium-catalyzed carbamate transfer to sulfoxides, which has been shown to be effective for preparing propargyl sulfoximine (B86345) carbamates. nih.govresearchgate.net Another approach involves the reaction of an appropriate amine with propargyl chloroformate. The synthesis of propargyl carbamates has been documented, for instance, in the preparation of Prop-2-yn-1-yl (methyl(oxo)(o-tolyl)-λ⁶-sulfaneylidene)carbamate. acs.org

    Furthermore, copper-mediated N-alkynylation of carbamates represents a general method for synthesizing ynamides, where an alkynyl group is directly attached to the nitrogen atom of the carbamate. nih.gov This method involves the deprotonation of the carbamate with a strong base like KHMDS followed by reaction with CuI and an alkynyl bromide. nih.gov

    Starting Material 1Starting Material 2ProductSynthetic Approach
    2-Methylphenyl isocyanateAllyl alcoholThis compoundIsocyanate alcoholysis
    2-Methylphenyl isocyanateProp-2-yn-1-olProp-2-ynyl N-(2-methylphenyl)carbamateIsocyanate alcoholysis
    N-(2-methylphenyl)aminePropargyl chloroformateProp-2-ynyl N-(2-methylphenyl)carbamateChloroformate amination

    Modifications of the Aromatic N-(2-Methylphenyl) Moiety (e.g., positional isomers, ring substituents)

    Positional Isomers:

    The synthesis of positional isomers, such as Prop-2-enyl N-(4-methylphenyl)carbamate (p-tolyl) and Prop-2-enyl N-(3-methylphenyl)carbamate (m-tolyl), can be readily achieved by using the corresponding toluidine isomer (p-toluidine or m-toluidine) in the initial synthesis, for example, through reaction with allyl chloroformate. The synthesis of various N-aryl carbamates has been extensively studied, providing a basis for these modifications. For instance, methyl N-phenyl carbamate has been synthesized using Zn/Al/Ce mixed oxides as catalysts. rsc.org

    Ring Substituents:

    Introducing different substituents on the aromatic ring allows for the fine-tuning of the molecule's properties. For example, the synthesis of ALLYL N-(5-CHLORO-2-METHYLPHENYL)CARBAMATE (CAS 194801-98-4) sigmaaldrich.com and ALLYL N-(2-ETHYL-6-METHYLPHENYL)CARBAMATE (CAS 194802-33-0) sigmaaldrich.com demonstrates the feasibility of incorporating halogen and additional alkyl groups. The general synthesis of N-aryl carbamates can be achieved through palladium-catalyzed cross-coupling of aryl halides with sodium cyanate (B1221674) in the presence of an alcohol. mit.edu This method is applicable to a range of substituted aryl chlorides and triflates. mit.edu

    Starting Material 1Starting Material 2ProductKey Modification
    p-ToluidineAllyl chloroformateProp-2-enyl N-(4-methylphenyl)carbamatePositional Isomer (para)
    m-ToluidineAllyl chloroformateProp-2-enyl N-(3-methylphenyl)carbamatePositional Isomer (meta)
    2,6-DimethylanilineAllyl chloroformateProp-2-enyl N-(2,6-dimethylphenyl)carbamateIncreased steric hindrance
    5-Chloro-2-methylanilineAllyl chloroformateProp-2-enyl N-(5-chloro-2-methylphenyl)carbamateElectron-withdrawing group

    Alterations to the Carbamate Linkage (e.g., thiocarbamates, carbamoyl (B1232498) amides)

    Modifying the carbamate linkage itself by replacing one of the oxygen atoms with sulfur or nitrogen leads to the formation of thiocarbamates and carbamoyl amides (ureas), respectively. These changes significantly alter the chemical and biological properties of the resulting compounds.

    Thiocarbamates:

    The synthesis of S-thiocarbamates can be achieved through palladium-catalyzed cross-coupling reactions. By using thiols instead of alcohols as nucleophiles in the reaction of aryl chlorides or triflates with sodium cyanate, the corresponding S-aryl thiocarbamates can be prepared. mit.edu For the synthesis of Prop-2-enyl N-(2-methylphenyl)thiocarbamate, one could envision the reaction of 2-methylphenyl isothiocyanate with allyl alcohol or the reaction of 2-methylphenyl isocyanate with allyl thiol.

    Carbamoyl Amides (Ureas):

    The synthesis of unsymmetrical ureas, which can be considered carbamoyl amides, can be achieved by trapping an in situ generated isocyanate with an amine. organic-chemistry.org For example, reacting 2-methylphenyl isocyanate with an amine would yield an N-(2-methylphenyl) urea (B33335) derivative. The Hofmann rearrangement of carboxamides in the presence of an amine can also lead to the formation of ureas.

    Parent CompoundReagentProduct ClassModified Linkage
    This compoundLawesson's ReagentThiocarbamateO=C-S
    2-Methylphenyl isocyanateAllyl amineUreaN-CO-N

    Synthesis of Bridged and Polycyclic Carbamate Systems

    The prop-2-enyl group offers a reactive handle for intramolecular reactions to form bridged and polycyclic carbamate systems. These conformationally constrained analogues are of interest for their potential to exhibit specific biological activities.

    One approach to forming cyclic systems is through intramolecular cyclization reactions. For instance, carbamates containing a suitably positioned nucleophile can undergo cyclization to form heterocyclic compounds. The intramolecular cyclization of substituted phenyl N-(2-hydroxybenzyl)-N-methylcarbamates to 3-methyl-4H-1,3-benzoxazin-2(3H)-ones has been studied. nih.gov While not a bridged system, this illustrates the principle of intramolecular cyclization of carbamates.

    The synthesis of cyclic carbamates can also be achieved from amino alcohols and carbon dioxide in the presence of a base and an activating agent for the hydroxyl group. rsc.org This method has been applied to the preparation of various 5- and 6-membered rings, as well as bicyclic fused ring carbamates. rsc.org

    Gold(I)-catalyzed decarboxylative allylic amination of allylic N-tosylcarbamates provides a route to allylic amines, which can be precursors to cyclic systems. orgsyn.org The reaction of allylic carbamates can be directed to undergo an aza-Claisen rearrangement in the presence of a suitable base, potentially leading to cyclic structures. orgsyn.org

    Reactant TypeKey ReactionProduct Type
    Allylic carbamate with internal nucleophileIntramolecular cyclizationHeterocyclic carbamate
    Unsaturated amino alcohol + CO₂CyclizationCyclic carbamate
    Dialkyl amine + CO₂ + organocatalystEnantioselective cyclizationChiral cyclic carbamate

    Future Research Directions and Emerging Areas

    Sustainable and Green Chemistry Approaches to Carbamate (B1207046) Synthesis

    The chemical industry's growing emphasis on environmental responsibility is steering research towards greener synthetic methodologies for carbamates. Traditional routes often involve hazardous reagents like phosgene (B1210022) and its derivatives. nih.govresearchgate.net Future research will intensify the focus on developing more benign and sustainable alternatives.

    A significant area of exploration is the use of carbon dioxide (CO2) as a C1 feedstock. nih.govrsc.orgresearchgate.net This approach is highly attractive due to CO2's abundance, low cost, and non-toxic nature. nih.gov Research is directed at optimizing catalytic systems that can efficiently fix CO2 with amines and alcohols to produce carbamates. rsc.orgresearchgate.net The development of reactions that proceed under mild conditions, such as lower pressures and temperatures, and even in the absence of dehydrating agents, is a key objective. rsc.orgresearchgate.net

    Furthermore, the principles of green chemistry are being applied to develop solvent-free or eco-friendly solvent-based syntheses. bohrium.com The use of electrochemical methods, which employ electrons as clean oxidants, is also a promising avenue for sustainable synthesis. rsc.org These approaches aim to minimize waste, reduce energy consumption, and utilize renewable resources, aligning with the goals of a circular economy. researchgate.netbohrium.com

    Chemo-, Regio-, and Stereoselective Transformations of Allylic Aryl Carbamates

    The ability to control the chemo-, regio-, and stereoselectivity of reactions involving allylic aryl carbamates is paramount for their application in the synthesis of complex molecules. Future research will continue to push the boundaries of selectivity in these transformations.

    Palladium-catalyzed reactions have been instrumental in the functionalization of allylic carbamates and are expected to remain a central focus. researchgate.netrsc.org Ongoing research aims to develop new catalyst systems, including those based on other transition metals like cobalt, that can achieve high levels of regio- and enantioselectivity in allylic amination and other substitution reactions. acs.org A significant challenge lies in controlling the regioselectivity of nucleophilic attack on unsymmetrical allylic substrates. acs.orgukzn.ac.za

    The development of catalytic systems that can achieve high diastereoselectivity in reactions such as aminochlorocyclization is also a key area of investigation. researchgate.netrsc.org These methods provide access to stereochemically rich structures that are valuable in medicinal chemistry and natural product synthesis. uwindsor.ca Moreover, the exploration of new reaction manifolds, such as the aminohydroxylation of allylic carbamates, offers opportunities to introduce multiple functional groups with high regioselectivity. rsc.org

    Integration with Flow Chemistry and Automated Synthesis Platforms

    The integration of carbamate synthesis with flow chemistry and automated platforms represents a paradigm shift in how these compounds are produced. Flow chemistry offers numerous advantages over traditional batch processes, including enhanced safety, improved heat and mass transfer, and greater reproducibility. mdpi.comacs.org

    Future research will focus on developing robust and scalable continuous-flow processes for the synthesis of Prop-2-enyl N-(2-methylphenyl)carbamate and related structures. acs.org This includes the design of microreactors and the optimization of reaction parameters such as temperature, pressure, and residence time to maximize yield and purity. soci.org The ability to perform multi-step syntheses in a continuous fashion without the need for intermediate purification is a major goal. acs.org

    Automation, coupled with real-time reaction monitoring and optimization algorithms, will enable high-throughput screening of reaction conditions and the rapid synthesis of libraries of carbamate derivatives for drug discovery and materials science applications. soci.org This convergence of technologies promises to accelerate the discovery and development of new chemical entities.

    Advanced Computational Design for Novel Carbamate Reactivity and Selectivity

    Computational chemistry is becoming an indispensable tool in modern organic synthesis, and its role in the study of carbamate reactivity is set to expand significantly. Density Functional Theory (DFT) and other computational methods are being used to elucidate reaction mechanisms, predict reactivity, and design new catalysts with enhanced selectivity. mdpi.comchemrxiv.org

    Future research will leverage advanced computational models to gain deeper insights into the factors that govern the reactivity and selectivity of allylic carbamates. This includes studying the conformational landscape of carbamates and how it influences their interactions with catalysts and reagents. chemrxiv.org By understanding the intricate details of transition states and reaction pathways, researchers can rationally design experiments to achieve desired outcomes. mdpi.com

    Alchemical free energy calculations are also emerging as a powerful tool for predicting the binding affinities of carbamate-based molecules with biological targets, which can guide the design of new therapeutic agents. nih.gov The synergy between computational prediction and experimental validation will be crucial for accelerating the discovery of novel carbamate-based compounds with tailored properties.

    Exploration of New Reactivity Modes for Allylic Carbamates in Complex Syntheses

    The versatility of the allylic carbamate moiety makes it a valuable synthon for the construction of complex molecular architectures. Future research will continue to uncover new and innovative ways to utilize this functional group in organic synthesis.

    One area of active exploration is the development of novel palladium-catalyzed cascade reactions that allow for the rapid assembly of intricate molecular frameworks from simple starting materials. acs.orgacs.org These reactions, which can involve multiple bond-forming events in a single operation, are highly efficient and atom-economical. The Tsuji-Trost reaction, for instance, has been employed in elegant cascade sequences to generate highly functionalized heterocyclic systems. acs.orgacs.org

    Furthermore, the development of new catalytic systems that can activate and functionalize the C-H bonds of allylic systems in a sustainable manner is a major goal. nih.gov Electrochemical methods are showing promise in this area, offering a green alternative to traditional C-H oxidation protocols that often rely on toxic and expensive reagents. nih.gov The discovery of new reactivity modes for allylic carbamates will undoubtedly open up new avenues for the synthesis of complex natural products and other valuable molecules. acs.orgnih.gov

    Q & A

    Basic Question

    • Spectroscopy :
      • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm the carbamate linkage (δ ~155-160 ppm for carbonyl) and substituent positions .
      • IR : Identify N-H stretches (~3300 cm1^{-1}) and carbonyl vibrations (~1700 cm1^{-1}) .
    • Crystallography :
      • X-ray diffraction : Employ SHELX programs (e.g., SHELXL for refinement) to resolve disorder in cyclohexene rings, as observed in related carbamates .
      • ORTEP-III : Generate thermal ellipsoid plots to visualize molecular geometry and hydrogen-bonding networks .

    How can researchers resolve contradictions between spectroscopic data and crystallographic results for this compound?

    Advanced Question
    Discrepancies may arise from dynamic disorder (e.g., in cyclohexene rings) or solvent inclusion. Strategies include:

    • Multi-technique validation : Cross-reference X-ray data (e.g., bond lengths/angles from SHELX refinement ) with NMR/IR results.
    • Disorder modeling : Use occupancy refinement in SHELXL to account for split positions in crystallographic data .
    • Dynamic NMR : Probe temperature-dependent conformational changes in solution to align with solid-state observations .

    What experimental designs are recommended for evaluating the pharmacological activity of this compound?

    Advanced Question

    • In vitro assays :
      • Enzyme inhibition : Screen against targets like calpain or opioid receptors using fluorogenic substrates, referencing protocols for fentanyl carbamate analogs .
      • Receptor binding : Employ competitive binding assays with radiolabeled ligands (e.g., 3H^3H-naloxone for opioid receptor studies) .
    • Dose-response studies : Use logarithmic concentration ranges (1 nM–100 µM) and statistical models (e.g., Hill equation) to calculate IC50_{50} values .

    How should researchers design stability studies for this carbamate under varying conditions?

    Advanced Question

    • Hydrolytic stability : Incubate in buffers (pH 1–13) at 37°C, monitoring degradation via HPLC-MS. Compare half-lives to structurally similar carbamates (e.g., tert-butyl derivatives ).
    • Thermal stability : Use TGA/DSC to assess decomposition thresholds and identify degradation products via GC-MS .
    • Photostability : Expose to UV-Vis light (300–800 nm) and track changes using UV spectroscopy or chiral HPLC .

    What computational approaches are used to model the interactions of this compound with biological targets?

    Advanced Question

    • Molecular docking : Utilize AutoDock Vina or Schrödinger Suite to predict binding modes to opioid receptors, referencing fentanyl carbamate analogs as templates .
    • MD simulations : Run 100-ns trajectories in explicit solvent (e.g., GROMACS) to analyze conformational stability and ligand-receptor hydrogen bonding .
    • QSAR modeling : Develop regression models based on electronic descriptors (HOMO/LUMO energies) to correlate structure with activity .

    How can researchers address challenges in quantifying trace impurities during synthesis?

    Advanced Question

    • HPLC-MS : Use C18 columns with acetonitrile/water gradients and ESI-MS detection to identify byproducts (e.g., unreacted isocyanates or hydrolysis products) .
    • Limit tests : Apply ICH guidelines (e.g., Q3A) to set thresholds for impurities (<0.1%) using calibration curves from spiked samples .
    • Isotopic labeling : Synthesize 13C^{13}C-labeled analogs to distinguish impurities via isotope patterns in mass spectra .

    What are the best practices for safely handling this compound given its structural similarity to regulated opioids?

    Advanced Question

    • Containment : Use fume hoods and closed systems for synthesis/purification to avoid inhalation or dermal exposure .
    • Regulatory compliance : Follow Schedule I compound protocols (e.g., DEA guidelines) for storage, disposal, and record-keeping .
    • Toxicity screening : Perform acute toxicity assays in rodent models (LD50_{50}) and genotoxicity tests (Ames assay) prior to in vivo studies .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.